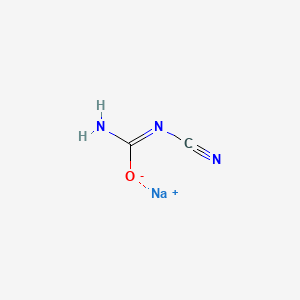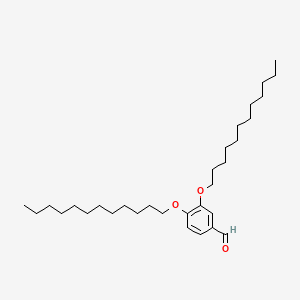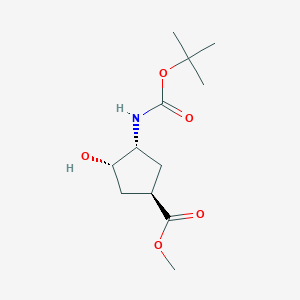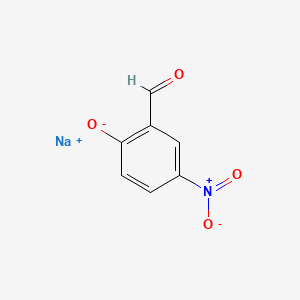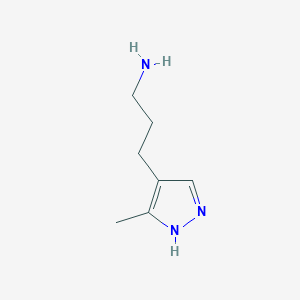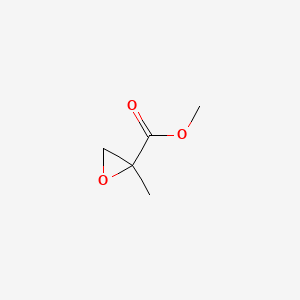
Methyl 2-methyloxirane-2-carboxylate
Descripción general
Descripción
Methyl 2-methyloxirane-2-carboxylate is an organic compound with the molecular formula C5H8O3. It is a derivative of oxirane, featuring a carboxylate ester group.
Mecanismo De Acción
Target of Action
Methyl 2-methyloxirane-2-carboxylate, also known as Methyl 2-methylglycidate , is an ester derived epoxide . The primary targets of this compound are carboxylic acids . Carboxylic acids play a crucial role in numerous biochemical reactions, and their interaction with this compound can lead to the formation of various products .
Mode of Action
The compound interacts with its targets through a series of parallel consecutive stages . The first stage involves the quaternization of a tertiary amine by activated oxirane . In the second stage, a carboxylate anion participates in the ring-opening of both nonactivated and activated oxirane . This interaction leads to changes in the structure of the targets and the formation of new compounds .
Biochemical Pathways
The interaction of this compound with carboxylic acids affects the biochemical pathways involved in the synthesis of β-hydroxypropyl ester . This compound is commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . It also allows for the production of functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms .
Result of Action
The result of the action of this compound is the formation of β-hydroxypropyl ester . This compound has multiple applications, including its use in the synthesis of pharmaceutical and natural products .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of a tertiary amine can decrease the curing temperature and affect the regiocontrol of the ring cleavage, leading to β-hydroxypropyl ester formation . Additionally, the temperature range can impact the kinetic parameters of β-hydroxypropyl ester formation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 2-methyloxirane-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of (S)-2-chloropropanoic acid with lithium aluminum hydride in dry diethyl ether, followed by the addition of water and sulfuric acid to yield (S)-2-chloropropan-1-ol. This intermediate is then converted to the desired oxirane compound through a series of steps involving fractional distillation .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized oxirane derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Comparación Con Compuestos Similares
Methyl oxirane-2-carboxylate: Similar structure but lacks the methyl group on the oxirane ring.
Ethyl oxirane-2-carboxylate: Ethyl ester derivative with similar reactivity.
Propyl oxirane-2-carboxylate: Propyl ester derivative with comparable properties.
Uniqueness: Methyl 2-methyloxirane-2-carboxylate is unique due to the presence of the methyl group on the oxirane ring, which influences its reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
IUPAC Name |
methyl 2-methyloxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-5(3-8-5)4(6)7-2/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSYXXQUUGMLSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80393306 | |
| Record name | methyl 2-methyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58653-97-7 | |
| Record name | methyl 2-methyloxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80393306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-methylglycidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





